N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide is an organic compound that belongs to the class of isonicotinamides This compound is characterized by the presence of a 3,5-dimethylphenyl group, a 3-thienyl group, and an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide typically involves the reaction of 3,5-dimethylphenylamine with 2-(3-thienyl)isonicotinoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isonicotinamide moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isonicotinamides.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
N-(3,5-dimethylphenyl)-2-(3-thienyl)isonicotinamide can be compared with other isonicotinamide derivatives, such as:
- N-(3,5-dimethylphenyl)-isonicotinamide
- N-(3-thienyl)-isonicotinamide
- N-(3,5-dimethylphenyl)-2-(2-thienyl)isonicotinamide
These compounds share similar structural features but differ in the substitution pattern on the phenyl or thienyl rings. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties.
Properties
CAS No. |
1251562-35-2 |
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Molecular Formula |
C22H20N4O5S2 |
Molecular Weight |
484.55 |
IUPAC Name |
N-(2-methoxyphenyl)-2-[6-(2-methoxyphenyl)-2-methylsulfanyl-5,7-dioxo-[1,3]thiazolo[4,5-d]pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C22H20N4O5S2/c1-30-15-10-6-4-8-13(15)23-17(27)12-25-19-18(33-21(24-19)32-3)20(28)26(22(25)29)14-9-5-7-11-16(14)31-2/h4-11H,12H2,1-3H3,(H,23,27) |
InChI Key |
GTPRFTOJFSSDBD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4OC)SC(=N3)SC |
solubility |
not available |
Origin of Product |
United States |
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